Chloroethene-1,1,2-tricarbonitrile

Description

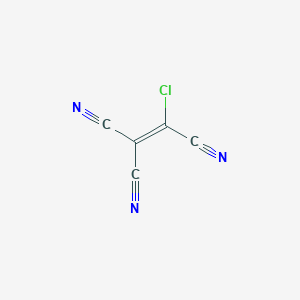

Chloroethene-1,1,2-tricarbonitrile is a halogenated tricarbonitrile derivative characterized by an ethene backbone substituted with three cyano groups (at positions 1, 1, and 2) and a chlorine atom. This compound’s reactivity is likely influenced by the electron-withdrawing cyano groups and the chlorine substituent, which may act as a leaving group in substitution reactions. Its electronic structure and stability are expected to differ significantly from related compounds due to the interplay between the chloro substituent and the conjugated tricarbonitrile system.

Properties

CAS No. |

33342-62-0 |

|---|---|

Molecular Formula |

C5ClN3 |

Molecular Weight |

137.53 g/mol |

IUPAC Name |

2-chloroethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8 |

InChI Key |

SZAACPFXSUPRIA-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(C#N)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:

- Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.

- The mixture is stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming six-membered rings.

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve dienes and dienophiles with electron-attracting groups such as -CO2H or -COR.

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

Cycloaddition Reactions: Formation of heterocyclic compounds.

Substitution Reactions: Formation of substituted nitrile derivatives.

Scientific Research Applications

2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

| Compound | Substituent Type | Key Structural Feature |

|---|---|---|

| This compound | Halogen (Cl) | Electron-withdrawing, potential leaving group |

| Systems 1–3 | Aromatic hydrazones | Extended π-conjugation, NH groups |

| Compound 64 | Amine (pyrrolidinyl) | Electron-donating, enhances nucleophilicity |

Electronic Properties and Spectroscopic Behavior

Absorption Spectra

- Systems 1–3 : Exhibit bathochromic shifts in polar solvents due to increased solvent polarity stabilizing excited states. This solvatochromism suggests strong dipole-dipole interactions .

- This compound : Predicted to show similar solvatochromic behavior but with altered absorption maxima due to the chloro substituent’s electron-withdrawing nature.

FTIR Characteristics

Table 2: FTIR Band Comparison

| Compound | ν(NH) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=N) (cm⁻¹) |

|---|---|---|---|

| This compound | – | ~2210 | – |

| System 1 | 3260 | 2212 | 1611 |

| System 2 | 3208 | 2210 | 1607 |

| System 3 | 3211 | 2209 | 1603 |

Stability and Isomerism

- Systems 1–3 : Density functional theory (DFT) calculations reveal E isomers as most stable for Systems 1–2, while System 3 favors the Z isomer due to steric hindrance from the bulky anthryl group .

- This compound : Likely favors the E isomer due to reduced steric effects compared to System 3, though the electron-withdrawing Cl may influence torsional angles and conformational minima.

Table 3: Isomer Stability and Torsional Profiles

| Compound | Stable Isomer | Torsional Minima (N1-N2-C1-C2) |

|---|---|---|

| This compound | E (predicted) | Similar to Systems 1–2 |

| Systems 1–2 | E | Minima at -180°, 0°, 180° |

| System 3 | Z | Minima at -180°, 0°, 180° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.